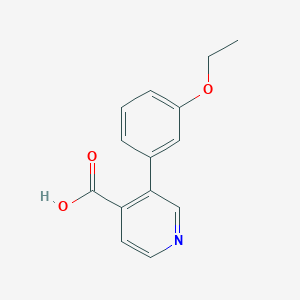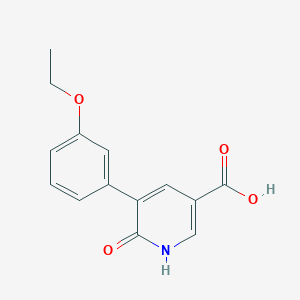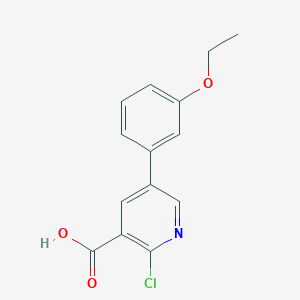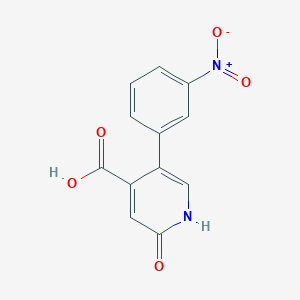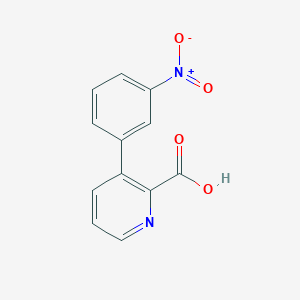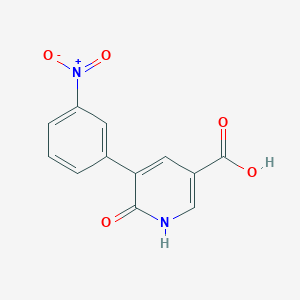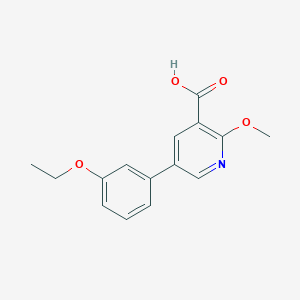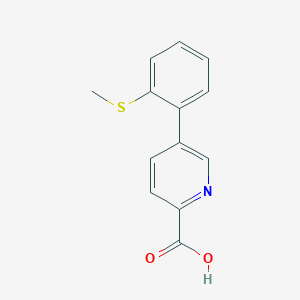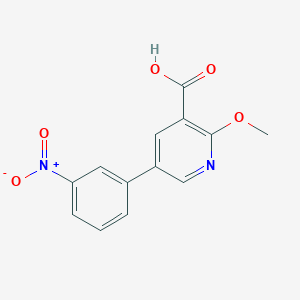
MFCD18317419
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD18317419 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of MFCD18317419 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The preparation methods can be broadly categorized into synthetic routes and industrial production methods.
Synthetic Routes
The synthetic routes for this compound typically involve the use of specific reagents and catalysts under controlled conditions. For instance, one common method involves the reaction of precursor compounds in the presence of a catalyst, followed by purification steps to isolate the desired product. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar principles as the laboratory methods but on a much larger scale. The process is designed to be efficient and cost-effective, with considerations for safety and environmental impact. The use of continuous flow reactors and automated systems helps in achieving consistent quality and high throughput.
Análisis De Reacciones Químicas
MFCD18317419 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions, leading to the formation of different products.
Types of Reactions
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions and results in the formation of oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction is often carried out under an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions involving this compound can occur with various nucleophiles or electrophiles, depending on the reaction conditions. Common reagents include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
The choice of reagents and conditions for these reactions depends on the desired product and the specific application. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential applications. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.
Aplicaciones Científicas De Investigación
MFCD18317419 has a wide range of applications in scientific research, spanning multiple disciplines.
Chemistry
In chemistry, this compound is used as a reagent in various synthetic reactions. Its stability and reactivity make it a valuable tool for developing new compounds and studying reaction mechanisms.
Biology
In biological research, this compound is used to study cellular processes and interactions. Its ability to interact with specific biomolecules makes it a useful probe for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound has potential therapeutic applications. It is being studied for its ability to modulate specific molecular targets, which could lead to the development of new drugs for treating various diseases.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as materials science, catalysis, and environmental science.
Mecanismo De Acción
The mechanism of action of MFCD18317419 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function.
Molecular Targets and Pathways
This compound targets specific proteins and enzymes involved in various biological processes. By modulating the activity of these targets, the compound can influence cellular signaling pathways, gene expression, and metabolic processes.
Propiedades
IUPAC Name |
2-methoxy-5-(3-nitrophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5/c1-20-12-11(13(16)17)6-9(7-14-12)8-3-2-4-10(5-8)15(18)19/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWESJCQIJIKVDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687512 |
Source


|
| Record name | 2-Methoxy-5-(3-nitrophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261913-03-4 |
Source


|
| Record name | 2-Methoxy-5-(3-nitrophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

